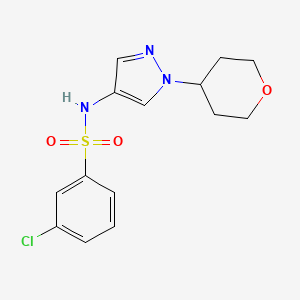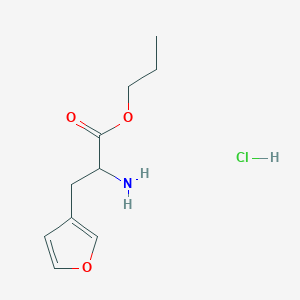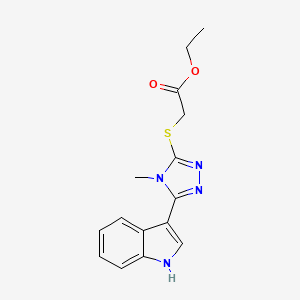
3-(2,2,2-Trifluoroethoxy)-1-((2-(trifluoromethoxy)phenyl)sulfonyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(2,2,2-Trifluoroethoxy)-1-((2-(trifluoromethoxy)phenyl)sulfonyl)azetidine” is a complex organic molecule. It contains an azetidine ring, which is a three-membered nitrogen-containing ring, and it also contains trifluoroethoxy and trifluoromethoxy groups, which are types of ether groups that contain fluorine atoms .
Synthesis Analysis
While specific synthesis methods for this compound were not found, trifluoromethyl ethers can be synthesized from nitrogen-heterocycles by reaction with trifluoromethyl or higher perfluoroalkyl triflate . Trifluoromethyl triflate is used as a bifunctional reagent to render the heteroarene more electrophilic and to deliver the trifluoromethoxy group .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
- The synthesis of azetidines, including compounds similar in structural complexity to the one , can involve strategies such as cyclization reactions using commercially available sulfonium salts. These methods are notable for their simplicity, mild conditions, and broad applicability, leading to high-yielding reactions (Fritz et al., 2012).
- Azetidines and their derivatives have been explored for their potential as ligands for nicotinic acetylcholine receptors, indicating a role in the development of imaging agents for positron emission tomography (PET) and the study of neurological receptors (Doll et al., 1999).
- Research into the reactivity of azetidine derivatives has shown that they can undergo aza-Payne rearrangement, producing epoxy sulfonamides. This highlights the synthetic utility of azetidines in accessing functionally diverse molecular architectures (Ibuka, 1998).
- The construction of azetidine-2-carboxylic acid analogs demonstrates the versatility of azetidines in peptide research, offering a route to study the influence of molecular conformation on biological activity (Sajjadi & Lubell, 2008).
Catalysis and Functionalization
- Trifluoroacetic acid has been used to promote multicomponent coupling reactions involving aziridines (and by extension, azetidines), leading to the formation of β-amino alcohol derivatives. This underscores the potential of trifluoroacetic acid in facilitating complex transformations of azetidine-based compounds (Roy et al., 2015).
Novel Applications and Potential
- The exploration of azetidines in creating novel insecticides such as flubendiamide, which showcases unique structural features for targeting lepidopterous pests, suggests a potential for azetidine derivatives in agricultural applications (Tohnishi et al., 2005).
- Azetidine derivatives have been studied for their reactivity towards electrophilic reagents, indicating their role in synthetic organic chemistry for the introduction of functional groups like the trifluoromethylthio group, which is relevant for drug molecule development (Shao et al., 2015).
Propiedades
IUPAC Name |
3-(2,2,2-trifluoroethoxy)-1-[2-(trifluoromethoxy)phenyl]sulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F6NO4S/c13-11(14,15)7-22-8-5-19(6-8)24(20,21)10-4-2-1-3-9(10)23-12(16,17)18/h1-4,8H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXWBJCIGOPHIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2OC(F)(F)F)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F6NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-fluorophenyl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2761292.png)
![N-{3-[1-(4-chlorobenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2761293.png)

![N-[1-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperidin-4-yl]-3-phenylpropanamide](/img/structure/B2761295.png)
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}cyclopentanecarboxamide](/img/structure/B2761296.png)




![Methyl (E)-4-oxo-4-[[2-[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]phenyl]methylamino]but-2-enoate](/img/structure/B2761307.png)



